molecular formula C6H2ClF2NO2 B13154359 1-Chloro-3,6-difluoro-2-nitrobenzene

1-Chloro-3,6-difluoro-2-nitrobenzene

Cat. No.: B13154359
M. Wt: 193.53 g/mol
InChI Key: OFUXVVKNMLAYSS-UHFFFAOYSA-N
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Description

1-Chloro-3,6-difluoro-2-nitrobenzene is an aromatic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Chloro-3,6-difluoro-2-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 1-chloro-3,6-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. These methods often require precise control of temperature, pressure, and reactant concentrations to achieve high efficiency and purity.

Chemical Reactions Analysis

1-Chloro-3,6-difluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-chloro-3,6-difluoro-2-aminobenzene.

Scientific Research Applications

1-Chloro-3,6-difluoro-2-nitrobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductase enzymes.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is employed in the manufacture of specialty chemicals and materials, where its unique chemical properties are leveraged to achieve desired product characteristics.

Mechanism of Action

The mechanism by which 1-Chloro-3,6-difluoro-2-nitrobenzene exerts its effects is primarily through its interactions with nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring makes it highly reactive towards nucleophilic substitution reactions. The nitro group, in particular, can undergo reduction to form reactive intermediates that participate in further chemical transformations.

Molecular targets and pathways involved in its action include interactions with enzymes that catalyze the reduction of nitro groups, leading to the formation of amino derivatives

Comparison with Similar Compounds

1-Chloro-3,6-difluoro-2-nitrobenzene can be compared with other similar compounds such as:

    1-Chloro-2,4-difluoro-3-nitrobenzene: This compound has a similar structure but differs in the position of the fluorine atoms. It exhibits different reactivity and applications due to the variation in electronic distribution on the benzene ring.

    1-Chloro-2-nitrobenzene: Lacking fluorine atoms, this compound has different chemical properties and reactivity. It is less reactive towards nucleophilic substitution compared to its fluorinated counterparts.

    3,4-Difluoronitrobenzene: This compound lacks the chlorine atom and has different substitution patterns, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

2-chloro-1,4-difluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUXVVKNMLAYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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